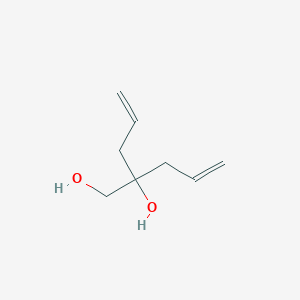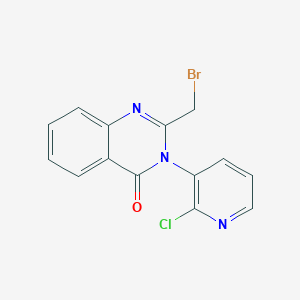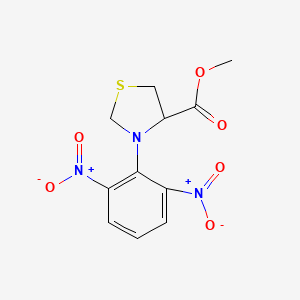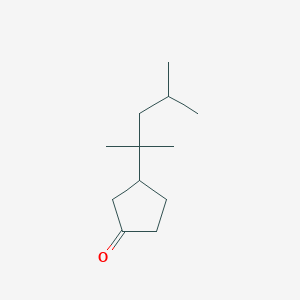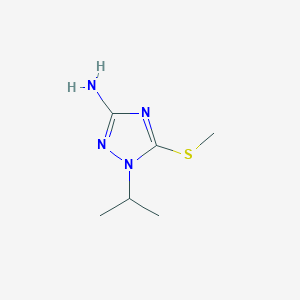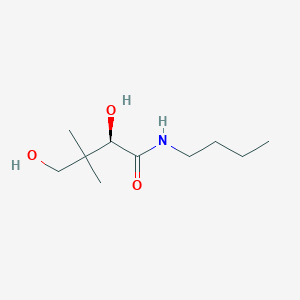
(2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide is an organic compound with a specific stereochemistry. This compound is characterized by its unique structure, which includes two hydroxyl groups and a butyl amide group attached to a dimethylbutane backbone. The stereochemistry of the compound is denoted by the (2R) configuration, indicating the spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,3-dimethylbutanoic acid.
Hydroxylation: The precursor undergoes hydroxylation to introduce hydroxyl groups at the 2 and 4 positions.
Amidation: The hydroxylated intermediate is then reacted with butylamine to form the amide bond, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of 2,4-diketone derivatives.
Reduction: Formation of 2,4-dihydroxy derivatives.
Substitution: Formation of 2,4-dihalo or 2,4-dialkyl derivatives.
科学的研究の応用
(2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism by which (2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide exerts its effects involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to signal transduction and cellular responses.
Pathways: Modulation of signaling pathways, such as the MAPK or PI3K pathways, which are involved in cell growth and differentiation.
類似化合物との比較
Similar Compounds
(2S)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide: The enantiomer of the compound with opposite stereochemistry.
N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide: A compound with similar structure but without specific stereochemistry.
2,4-dihydroxy-3,3-dimethylbutanamide: A compound lacking the butyl group.
Uniqueness
(2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide is unique due to its specific (2R) stereochemistry, which can result in different biological activities and properties compared to its enantiomers or other similar compounds. The presence of both hydroxyl and amide functional groups also contributes to its distinct reactivity and applications.
特性
CAS番号 |
88308-85-4 |
|---|---|
分子式 |
C10H21NO3 |
分子量 |
203.28 g/mol |
IUPAC名 |
(2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide |
InChI |
InChI=1S/C10H21NO3/c1-4-5-6-11-9(14)8(13)10(2,3)7-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)/t8-/m0/s1 |
InChIキー |
JJERDAACTRCHOR-QMMMGPOBSA-N |
異性体SMILES |
CCCCNC(=O)[C@@H](C(C)(C)CO)O |
正規SMILES |
CCCCNC(=O)C(C(C)(C)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione](/img/structure/B14391949.png)
![Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate](/img/structure/B14391959.png)
![1-[(Diphenylmethylidene)amino]cyclopentane-1-carbonitrile](/img/structure/B14391965.png)
![Methyl 4-bromo-2-[(2-fluoroethoxy)imino]-3-oxobutanoate](/img/structure/B14391976.png)
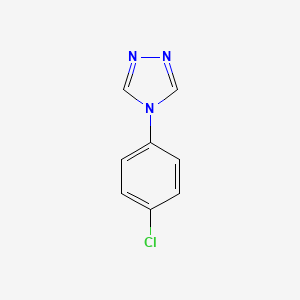
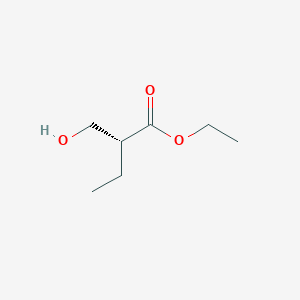

![2-[Methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14392007.png)
